N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-11(13)8-21-17(24)12-9-23(10-12)18-22-16-14(20)6-3-7-15(16)25-18/h1-7,12H,8-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDSLWMRMMXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three key fragments:
- Azetidine-3-carboxamide backbone
- 4-Fluoro-1,3-benzothiazol-2-yl substituent
- N-[(2-Chlorophenyl)methyl] side chain
Retrosynthetic planning prioritizes the assembly of the azetidine ring followed by sequential introduction of the benzothiazole and benzyl groups. Critical disconnections include:
- Amide bond formation between azetidine-3-carboxylic acid and (2-chlorophenyl)methylamine.
- Nucleophilic substitution at the azetidine nitrogen to install the benzothiazole moiety.
Azetidine Ring Construction
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction, a classical method for β-lactam synthesis, has been adapted for azetidine derivatives. Ketene precursors, generated from acid chlorides (e.g., chloroacetyl chloride), react with imines under anhydrous conditions to yield azetidin-2-ones. Subsequent reduction (e.g., LiAlH₄) affords azetidine. For example:
$$
\text{CH}2=CO + \text{R-NH}2 \rightarrow \text{Azetidin-2-one} \xrightarrow{\text{LiAlH}_4} \text{Azetidine}
$$
Optimization Note : Microwave-assisted cycloaddition reduces reaction time (10–15 min) and improves trans-selectivity.
Functionalization of the Azetidine Core
Introduction of the 4-Fluoro-1,3-Benzothiazol-2-Yl Group
The benzothiazole moiety is synthesized separately and coupled to the azetidine nitrogen.
Benzothiazole Synthesis
4-Fluoro-1,3-benzothiazol-2-amine is prepared via:
- Cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol.
- Thiocyanation of 4-fluoroaniline followed by oxidative cyclization with H₂O₂/HCl.
The 2-amino intermediate is converted to 2-chloro-4-fluoro-1,3-benzothiazole using PCl₅ in refluxing toluene (85% yield).
Coupling to Azetidine
The chlorobenzothiazole undergoes nucleophilic substitution with azetidine-3-carboxylic acid in the presence of K₂CO₃ and DMF at 80°C:
$$
\text{Azetidine-3-COOH} + \text{Cl-Benzothiazole} \xrightarrow{\text{K}2\text{CO}3} \text{1-Benzothiazolyl-azetidine-3-COOH}
$$
Yield : 72–78%.
Carboxamide Formation
Activation of Azetidine-3-Carboxylic Acid
The carboxylic acid is activated as an acid chloride using SOCl₂ or oxalyl chloride. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation.
Amidation with (2-Chlorophenyl)Methylamine
The activated acid reacts with (2-chlorophenyl)methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Azetidine-3-COCl} + \text{NH}2\text{CH}2\text{C}6\text{H}4\text{Cl-2} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Reaction Conditions :
Alternative Synthetic Routes
Analytical Data and Characterization
Spectroscopic Data
Challenges and Optimization
- Steric hindrance : Bulky substituents on azetidine necessitate high-temperature coupling (e.g., 100°C in DMF).
- Racemization : Basic conditions during amidation may epimerize chiral centers; optimized using HATU/DIPEA at 0°C.
- Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates the target compound (>95% purity).
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activities, which can be categorized into several areas:
Anticancer Activity
Research indicates that compounds with similar structural features to N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide demonstrate promising anticancer properties. For instance, derivatives containing benzothiazole and other heterocyclic moieties have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar benzothiazole derivatives have been evaluated for their effectiveness against resistant strains of bacteria, showcasing the ability to inhibit microbial growth through various mechanisms, including enzyme inhibition .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease processes. For example, compounds with related structures have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, which are targets for neurodegenerative diseases .
Molecular Interaction Studies
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects:
Binding Affinity
Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance. The presence of fluorine and chlorine substituents enhances binding affinity due to increased electron-withdrawing effects .
Structure-Activity Relationship (SAR)
Research into similar compounds has established a structure-activity relationship that highlights how modifications to the azetidine and benzothiazole moieties can significantly alter biological activity. This insight is vital for designing more potent analogs .
Case Studies
Several studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Moieties
(a) Benzothiazol/Thiazol Derivatives
The 1,3-benzothiazole core in the target compound is structurally analogous to 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (). Both compounds share a thiazol-related ring, but the latter replaces the fluorine and benzothiazole with a dimethylamino benzylidene group. This substitution may reduce electronegativity and alter binding kinetics compared to the fluorinated benzothiazole in the target compound.
(b) Azetidine vs. Morpholino Groups
The azetidine ring contrasts with the morpholino group in N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ().
Substituent Effects
(a) Chlorophenyl Groups
The 2-chlorophenylmethyl group in the target compound is a common feature in analogs like 1-(2-chlorophenyl)ethanone (). However, the ethanone derivative lacks the heterocyclic complexity of the target compound, limiting its pharmacological relevance.
(b) Fluorine vs. Chlorine Substitution
The 4-fluoro substituent on the benzothiazole distinguishes the target compound from 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (), which features a pyrazolo-pyridine core. Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity compared to bulkier halogens like chlorine.
Structural and Functional Data Table
*Calculated based on molecular formulas from evidence.
Research Implications
- Azetidine Advantage : The 4-membered azetidine ring in the target compound may confer superior metabolic stability compared to 5- or 6-membered rings (e.g., morpholine).
- Fluorine Impact: Fluorination on benzothiazole could improve membrane permeability and target engagement relative to non-fluorinated analogs like those in and .
- Chlorophenyl Role : The 2-chlorophenyl group is a recurring motif in bioactive compounds (e.g., ’s penicillins), suggesting its utility in enhancing lipophilicity and binding.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azetidine derivatives and is characterized by its unique structural features, including a chlorophenyl group, a fluorobenzothiazole moiety, and an azetidine ring. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15ClFN3OS |
| Molecular Weight | 367.85 g/mol |
| Functional Groups | Azetidine, Benzothiazole, Chlorophenyl, Fluorobenzene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Moiety : The synthesis begins with the preparation of the 4-fluoro-1,3-benzothiazole intermediate through the cyclization of 4-fluoroaniline with carbon disulfide and subsequent oxidation.
- Azetidine Ring Formation : The azetidine ring is formed by reacting an appropriate azetidine precursor with the benzothiazole intermediate under controlled conditions.
- Introduction of Chlorophenyl Group : The chlorophenyl group is introduced through nucleophilic substitution reactions at the azetidine or benzothiazole moieties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzothiazole derivatives have shown potent activity against various bacterial and fungal species. A study reported minimum inhibitory concentrations (MIC) for certain benzothiazole derivatives ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .
Anticancer Activity
The anticancer potential of this compound is notable. Compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Human Acute Lymphoblastic Leukemia (CEM) | 0.65 | High cytotoxicity |
| Human Breast Adenocarcinoma (MCF-7) | 2.41 | Moderate cytotoxicity |
| Melanoma (SK-MEL-2) | 0.75 | Selective activity |
These findings suggest that this compound may act as a potent anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity and lead to various biological effects including antimicrobial and anticancer activities.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study on similar benzothiazole derivatives reported their efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential in treating infections caused by resistant strains .
- Another investigation focused on the anticancer properties of benzothiazole derivatives where compounds showed significant inhibition of cancer cell proliferation in vitro .
Q & A
Basic Research: What are the optimal synthetic routes for preparing N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, coupling 4-fluoro-1,3-benzothiazol-2-amine with azetidine-3-carboxylic acid derivatives under reflux conditions in ethanol (yields ~45–70%) . Key steps include:
- Substituent Introduction: Use of 2-chlorobenzyl bromide for alkylation of the azetidine nitrogen.
- Purification: Flash chromatography (ethyl acetate/hexane) or recrystallization to isolate intermediates.
- Characterization: Confirm intermediate structures via -NMR and FT-IR before final coupling .
Basic Research: How is spectroscopic characterization (NMR, IR) used to validate the compound’s structure?
Methodological Answer:
- -NMR: Signals for aromatic protons (δ 7.2–8.1 ppm) confirm the benzothiazole and chlorophenyl groups. The azetidine methylene protons appear as a triplet (δ 3.5–4.0 ppm), while the carboxamide NH resonates at δ 9.2–10.5 ppm .
- FT-IR: Stretching vibrations at ~1650–1680 cm (amide C=O) and 1540 cm (C-F in benzothiazole) are critical markers .
- Validation: Compare experimental data with simulated spectra from computational tools like Gaussian (DFT-B3LYP/6-311G(d,p)) to resolve ambiguities .
Advanced Research: How can density functional theory (DFT) and molecular docking elucidate reactivity and biological interactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps for redox behavior) .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 main protease). Key parameters:
- Contradiction Resolution: If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent effects in simulations .
Advanced Research: How do structural modifications (e.g., trifluoromethyl groups) influence physicochemical properties and activity?
Methodological Answer:
- Lipophilicity: Introduce trifluoromethyl groups (as in analogous compounds) to enhance logP by ~1.5 units, improving membrane permeability .
- Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation. Test via microsomal assays (e.g., human liver microsomes + NADPH).
- SAR Studies: Compare IC values of derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro benzothiazole) to identify pharmacophoric motifs .
Data Contradiction Analysis: How to reconcile discrepancies between experimental and computational spectral data?
Methodological Answer:
- Root Causes: Solvent effects (implicit vs. explicit solvation models) or vibrational mode approximations in DFT.
- Mitigation Strategies:
Advanced Research: What methodologies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM. Use ADP-Glo™ assays for IC determination.
- Selectivity: Calculate selectivity scores (S(10) = number of kinases inhibited >90% at 10× IC).
- Mechanistic Studies: Perform Western blotting (phospho-ERK/MEK) in cell lines (e.g., A549) to confirm target modulation .
Physicochemical Stability: How to evaluate hydrolytic and photolytic degradation under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Photostability: Expose to UV light (320–400 nm, 1.2 million lux-hours) and quantify remaining compound using LC-MS.
- Degradation Pathways: Identify byproducts via high-resolution MS/MS and propose mechanisms (e.g., azetidine ring cleavage) .
Advanced Research: What strategies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process Chemistry: Use flow reactors for exothermic steps (e.g., azetidine ring formation) to improve heat dissipation and yield (scale-up to 100 g with >85% purity).
- Impurity Control: Implement in-line FT-IR monitoring during coupling reactions to detect side-products (e.g., dimerization).
- Crystallization: Optimize solvent mixtures (ethanol/water) for polymorph control and impurity rejection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
